
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a benzyl group and four chlorine atoms, making it a subject of interest in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with tetrachlorothioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can significantly improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable hypoglycemic and antimicrobial activities.
Thiazolidin-4-one: Known for its anticancer and anti-inflammatory properties.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative
Uniqueness
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is unique due to its high chlorine content and the presence of a benzyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Propriétés
Numéro CAS |
54415-03-1 |
|---|---|
Formule moléculaire |
C10H7Cl4NOS |
Poids moléculaire |
331.0 g/mol |
Nom IUPAC |
2-benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H7Cl4NOS/c11-9(12)8(16)15(17-10(9,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
FFNGDERSOJGRFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


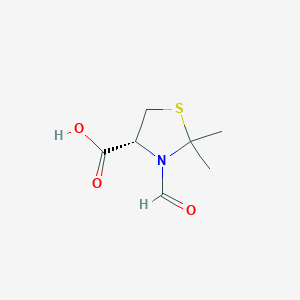
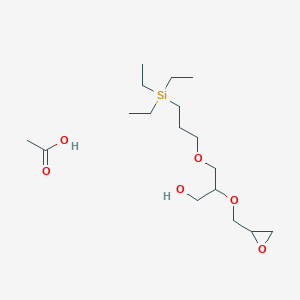
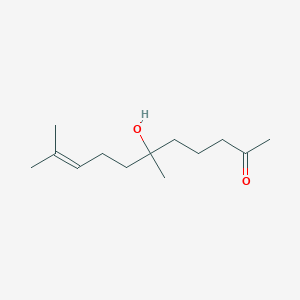
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)

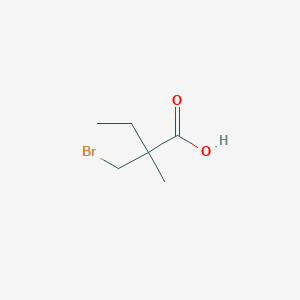
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
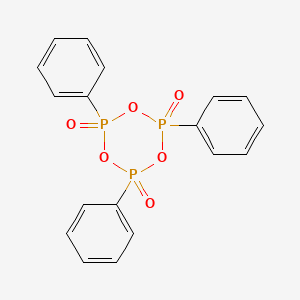

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
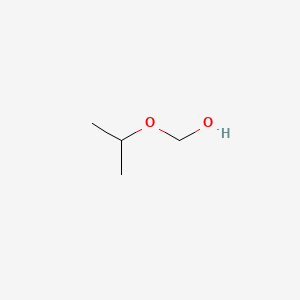
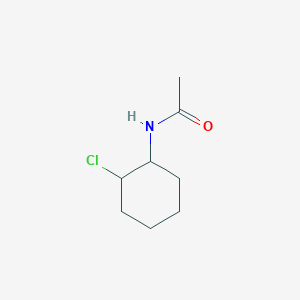

![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
